SB 216763

説明

特性

IUPAC Name |

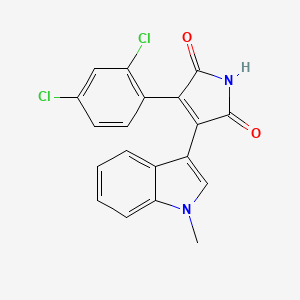

3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSGFHVFHSKIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182349 | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280744-09-4 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 216763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SB 216763: A Technical Guide to its Mechanism of Action as a Glycogen Synthase Kinase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It details the molecular interactions, effects on critical signaling pathways, and methodologies for its experimental application.

Core Mechanism of Action: ATP-Competitive Inhibition of GSK-3

This compound is a cell-permeable maleimide derivative that functions as a highly potent and selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2][3] Its primary mechanism involves direct, competitive binding to the ATP-binding pocket on the kinase domain of GSK-3.[1][2][4][5][6][7] This action prevents the phosphorylation of GSK-3's downstream substrates. Due to its high selectivity, this compound shows minimal activity against a wide panel of other serine/threonine and tyrosine protein kinases, making it a valuable tool for specifically interrogating GSK-3-mediated pathways.[1][4][8]

Caption: ATP-competitive inhibition of GSK-3 by this compound.

Modulation of Key Signaling Pathways

By inhibiting the constitutively active GSK-3, this compound triggers significant downstream effects across multiple essential cellular pathways.

In the canonical Wnt pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of GSK-3 by this compound prevents this phosphorylation.[8] Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a co-activator for the TCF/LEF family of transcription factors, inducing the expression of Wnt target genes.[1][4][8][10]

Caption: this compound action on the Wnt/β-catenin signaling pathway.

GSK-3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. By inhibiting GSK-3, this compound prevents the inactivation of glycogen synthase, leading to increased enzyme activity and enhanced glycogen synthesis in cells, particularly in hepatocytes.[1][2][4][8][11]

Caption: Effect of this compound on glycogen synthesis regulation.

In neuronal contexts, GSK-3 is implicated in apoptotic pathways and the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. This compound has demonstrated neuroprotective effects by preventing apoptosis induced by the withdrawal of survival factors or inhibition of the PI3K/Akt pathway.[1][8][11] It also markedly inhibits the GSK-3-dependent phosphorylation of tau in neurons.[8] Furthermore, it has been shown to promote the repair of DNA double-strand breaks in ischemic neurons by upregulating DNA ligase IV.[6]

Quantitative Data Summary

The inhibitory and cellular activities of this compound have been quantified across various assays.

| Parameter | Target/Process | Value | Notes | Reference(s) |

| IC₅₀ | GSK-3α / GSK-3β | 34 - 34.3 nM | Cell-free kinase assay. ATP-competitive. | [1][4][5][8] |

| Kᵢ | GSK-3α | 9 nM | - | [7][12] |

| Selectivity | Panel of 24 other kinases | >10 µM | Displays high selectivity for GSK-3. | [1][4][8][12] |

| EC₅₀ | Glycogen Synthesis | 3.6 µM | In Chang human liver cells. | [1][2][8][11] |

| EC₅₀ | β-catenin Reporter Gene | 0.2 µM | In HEK293 cells. | [8] |

| Typical CellularWorking Conc. | Various Cell Lines | 3 - 25 µM | For treatments typically lasting 3-24 hours. | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

This protocol quantifies the direct inhibitory effect of this compound on GSK-3 kinase activity.

Caption: Experimental workflow for an in vitro GSK-3 kinase assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing final concentrations of 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, and 28 µM GS-2 peptide substrate (a specific substrate for GSK-3).[8]

-

Enzyme and Inhibitor Addition: Add recombinant human GSK-3α to a final concentration of 1 nM.[8] Add varying concentrations of this compound (typically dissolved in DMSO, maintaining a final DMSO concentration of 10% v/v across all reactions).[8]

-

Reaction Initiation: Initiate the kinase reaction by adding [³³P]γ-ATP (0.34 μCi) to a final total ATP concentration of 10 µM.[8]

-

Incubation and Termination: Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes). Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Washing and Quantification: Wash the filter papers extensively with phosphoric acid to remove unincorporated [³³P]γ-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control (DMSO) to determine the IC₅₀ value of this compound.

This cell-based assay verifies the mechanism of this compound by measuring the accumulation of its downstream target, β-catenin.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 5-25 µM) or DMSO vehicle control for a specified time (e.g., 4 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against non-phospho (active) β-catenin (e.g., Ser33/37/Thr41) or total β-catenin overnight at 4°C.[1]

-

Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.[1]

This assay measures the functional outcome of β-catenin stabilization: the activation of TCF/LEF-mediated gene transcription.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293 or J1 mESCs) with a β-catenin-responsive firefly luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).[10]

-

Cell Plating and Treatment: After transfection (e.g., 24 hours), plate the cells into 96-well plates. Treat the cells with a range of this compound concentrations for 24 hours.[10]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control cells to determine the EC₅₀.[10]

References

- 1. SB216763 | Cell Signaling Technology [cellsignal.com]

- 2. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]

- 3. stemcell.com [stemcell.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]

The Multifaceted Role of SB 216763: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SB 216763 is a potent and selective, cell-permeable small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This maleimide derivative has become an invaluable tool in cellular biology and drug discovery, enabling the elucidation of the diverse roles of GSK-3 in a myriad of signaling pathways. This technical guide provides a comprehensive overview of the function of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Function: Selective Inhibition of GSK-3

This compound functions as a highly selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2][3] Its high potency is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50). A key advantage of this compound is its selectivity; at concentrations up to 10 µM, it shows minimal activity against a panel of 24 other serine/threonine and tyrosine protein kinases.[1][3] This specificity makes it a reliable tool for attributing observed cellular effects directly to the inhibition of GSK-3.

The inhibition of GSK-3 by this compound has profound downstream consequences, most notably the modulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1] This stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation, differentiation, and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Species/Cell Type | Assay Type | Reference |

| IC50 (GSK-3α) | 34.3 nM | Human | Cell-free kinase assay | [2][4] |

| IC50 (GSK-3β) | ~34.3 nM | Human | Cell-free kinase assay | [4] |

| EC50 (Glycogen Synthesis) | 3.6 µM | Human Liver Cells | Cellular assay | [1] |

| Experimental Model | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| HEK293 Cells | 5-25 µM | 3-24 hr | Induction of β-catenin regulated reporter gene | [1] |

| Cerebellar Granule Neurons | 3 µM | N/A | Maximal neuroprotection from apoptosis | |

| Pancreatic Cancer Cell Lines | 25-50 µM | 72 hr | Reduction in cell viability | |

| Mouse Model (Pulmonary Inflammation) | 20 mg/kg (i.v.) | N/A | Reduced inflammation and fibrosis | [5] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Caption: this compound inhibits GSK-3, preventing β-catenin phosphorylation and degradation, leading to its nuclear translocation and activation of target gene transcription.

Caption: A standard workflow for assessing β-catenin accumulation following this compound treatment using Western blotting.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

GSK-3 Kinase Activity Assay (In Vitro)

This protocol describes a radiometric assay to measure the kinase activity of GSK-3 in the presence of this compound.

Materials:

-

Recombinant human GSK-3α

-

This compound

-

GS-2 peptide substrate (sequence corresponding to a GSK-3 phosphorylation site on glycogen synthase)

-

[γ-³³P]ATP

-

Assay Buffer: 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20

-

Stop Solution: 2.5% (v/v) H₃PO₄, 21 mM ATP

-

P30 phosphocellulose mats

-

Wash Buffer: 0.5% (v/v) H₃PO₄

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing 1 nM human GSK-3α, 28 µM GS-2 peptide substrate, and varying concentrations of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 10% v/v).

-

Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10 µM (0.34 µCi per reaction).

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Stop the reaction by adding one-third of the assay volume of Stop Solution.

-

Spot the samples onto P30 phosphocellulose mats.

-

Wash the mats six times with Wash Buffer to remove unincorporated [γ-³³P]ATP.

-

Seal the dried mats in sample bags containing scintillation fluid.

-

Quantify the ³³P incorporation into the GS-2 peptide substrate using a microplate scintillation counter.

-

Calculate the percentage of GSK-3 inhibition at each concentration of this compound and determine the IC50 value.

β-Catenin Accumulation Assay (Western Blot)

This protocol outlines the steps to detect the accumulation of β-catenin in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

This compound

-

96-well culture plates

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

Following the treatment period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Subtract the background absorbance from wells containing medium only.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vivo Model of Bleomycin-Induced Pulmonary Inflammation

This protocol provides a general framework for inducing pulmonary inflammation in mice to study the therapeutic effects of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

C57BL/6 mice

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Anesthesia (e.g., ketamine/xylazine)

-

Intratracheal administration device (e.g., MicroSprayer)

Procedure:

-

Anesthetize the mice according to an approved protocol.

-

Induce pulmonary inflammation by a single intratracheal instillation of bleomycin (e.g., 3 U/kg) dissolved in sterile saline.[4] Control mice receive sterile saline only.

-

Administer this compound (e.g., 20 mg/kg, i.v.) or vehicle at specified time points relative to the bleomycin challenge (e.g., as a pre-treatment or therapeutic intervention).

-

At a predetermined endpoint (e.g., 7, 14, or 21 days post-bleomycin), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels.

-

Harvest the lungs for histological analysis of inflammation and fibrosis (e.g., H&E and Masson's trichrome staining) and for biochemical assays (e.g., collagen content).

Conclusion

This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of GSK-3. Its high potency and selectivity allow for precise interrogation of GSK-3-mediated signaling pathways, particularly the Wnt/β-catenin cascade. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse biological functions of GSK-3 and the therapeutic potential of its inhibition in various disease models. As research continues, the applications of this compound are likely to expand, further cementing its importance in the fields of cell biology and drug discovery.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

SB 216763: A Technical Guide to Glycogen Synthase Kinase-3 (GSK-3) Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor SB 216763 and its selectivity profile against the two primary isoforms of Glycogen Synthase Kinase-3, GSK-3α and GSK-3β. This compound is a potent, cell-permeable, and ATP-competitive inhibitor widely utilized in cellular and molecular biology research to probe the diverse functions of GSK-3.[1][2] This document compiles quantitative inhibitory data, details the experimental protocols used for its characterization, and visualizes its mechanism within key signaling pathways.

Data Presentation: Inhibitory Potency

This compound exhibits potent inhibitory activity against both GSK-3α and GSK-3β with nearly identical potency.[1][3][4] The compound's high degree of selectivity is further demonstrated by its minimal activity against a panel of 24 other protein kinases, where IC50 values were found to be greater than 10 μM.[2][3]

| Target Isoform | Inhibitory Constant (IC50) | Binding Affinity (Ki) | Assay Type |

| GSK-3α | 34.3 nM[3] | 9 nM[5] | Cell-free biochemical kinase assay[3][5] |

| GSK-3β | ~34.3 nM (equally effective as for GSK-3α)[1][3][4] | Not explicitly reported, but inferred to be similar to GSK-3α | Cell-free biochemical kinase assay[3] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

The characterization of this compound's potency and selectivity relies on standardized biochemical assays. The following protocols are representative of the methods used to generate the data presented above.

Cell-Free GSK-3 Kinase Activity Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human GSK-3α.

-

Enzyme Source : 1 nM recombinant human GSK-3α.[3]

-

Substrate : 28 μM GS-2 peptide, which corresponds to a region of glycogen synthase phosphorylated by GSK-3.[3]

-

Reaction Buffer : The kinase reaction is conducted in a mixture containing 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, and 0.01% (w/v) Tween-20.[3]

-

Inhibitor Preparation : this compound is dissolved in DMSO and added to the reaction mixture at various concentrations. The final DMSO concentration is maintained at 10% (v/v).[3]

-

Assay Initiation : The reaction is initiated by the addition of [³³P]γ-ATP (0.34 μCi) to a final total ATP concentration of 10 μM.[3]

-

Detection : The activity of GSK-3 is determined by measuring the incorporation of the radiolabeled phosphate ([³³P]) into the GS-2 peptide substrate.

-

Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling

To assess the specificity of this compound, its activity is tested against a broad panel of other protein kinases.

-

Methodology : The inhibitory activity of this compound, typically at a concentration of 10 μM, is measured against a panel of 24 different serine/threonine and tyrosine protein kinases.[3][5]

-

Conditions : These assays are performed in the presence of 0.1 mM ATP.[5]

-

Results Interpretation : A lack of significant inhibition (e.g., less than 50%) of other kinases indicates high selectivity for the primary target, GSK-3. For this compound, while it inhibited GSK-3β by 96% at 10 µM, it showed minimal to no inhibition of the other 24 kinases tested.[3][5]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the role of GSK-3 in key cellular pathways and the experimental workflow for its analysis.

Caption: Wnt pathway and this compound action.

Caption: Regulation of glycogen synthesis by GSK-3.

Caption: Workflow for a GSK-3 kinase inhibition assay.

Mechanism of Action and Cellular Effects

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the kinase from utilizing ATP for substrate phosphorylation.[1][2] This inhibition mimics the cellular effects of upstream signaling pathways that naturally suppress GSK-3 activity, such as the Wnt and insulin signaling pathways.

-

Wnt/β-catenin Pathway : In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3, this compound prevents β-catenin phosphorylation, leading to its accumulation and subsequent translocation to the nucleus to activate TCF/LEF-mediated gene transcription.[1][3] This effect has been observed in HEK293 cells, where this compound induces a dose-dependent increase in β-catenin-regulated reporter gene expression.[3][6]

-

Glycogen Metabolism : GSK-3 phosphorylates and inactivates glycogen synthase, the key enzyme in glycogen synthesis. Inhibition of GSK-3 by this compound leads to the dephosphorylation and activation of glycogen synthase, thereby stimulating glycogen synthesis.[1] This has been demonstrated in human liver cells, where this compound stimulates glycogen synthesis with an EC50 of 3.6 μM.[1][3]

-

Neuroprotection : this compound has been shown to protect neurons from apoptosis induced by various stressors.[1][3] This neuroprotective effect is linked to the inhibition of GSK-3-mediated pro-apoptotic signaling pathways.

References

- 1. SB216763 | Cell Signaling Technology [cellsignal.com]

- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]

- 6. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

SB 216763: A Technical Guide to Wnt Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). By inhibiting GSK-3, this compound effectively activates the canonical Wnt/β-catenin signaling pathway, making it a valuable tool in stem cell biology, neuroscience, and cancer research.[1][2] This document details the mechanism of action of this compound, presents its key biochemical and cellular activity data in a structured format, and offers detailed protocols for its application in laboratory settings. The guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a modulator of Wnt signaling.

Introduction to this compound and the Wnt Signaling Pathway

The canonical Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis.[3] A key regulatory node in this pathway is the "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase-3 (GSK-3). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[4]

This compound is a cell-permeable maleimide derivative that acts as a potent and selective, ATP-competitive inhibitor of GSK-3.[5][6] It inhibits both GSK-3α and GSK-3β isoforms with high potency.[1][5] By inhibiting GSK-3, this compound mimics the effect of Wnt signaling, leading to the stabilization of β-catenin and the subsequent activation of TCF/LEF-mediated gene transcription.

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct inhibition of GSK-3. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its substrates, most notably β-catenin. This inhibition disrupts the β-catenin destruction complex, leading to the stabilization and accumulation of β-catenin. The increased levels of cytoplasmic β-catenin result in its translocation to the nucleus and the activation of Wnt target gene expression.

Figure 1: Wnt/β-catenin signaling pathway and the role of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 34.3 nM | GSK-3α | [6] |

| IC50 | ~34.3 nM | GSK-3β | [7] |

| Ki | 9 nM | GSK-3 (isoform not specified) | [8] |

| Selectivity | >10 µM (IC50) | 24 other protein kinases |

Table 1: Biochemical Activity of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 3.6 µM | Human Liver Cells | Glycogen Synthesis | [5] |

| Effective Concentration | 1-20 µM | HEK293 | β-catenin reporter gene expression | |

| Effective Concentration | 5-25 µM | General Use | Varies (3-24 hr treatment) | [6] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound and for assessing its activity on the Wnt/β-catenin signaling pathway.

Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder.

Materials:

-

This compound powder (Molecular Weight: 371.22 g/mol )

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 269.4 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months. For long-term storage (up to 1 year), store at -80°C.

TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation

This assay quantitatively measures the activation of the Wnt/β-catenin pathway by detecting the transcriptional activity of TCF/LEF.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

A constitutively active Renilla luciferase vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, clear-bottom 96-well plates

-

This compound stock solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector according to the manufacturer's protocol for the transfection reagent.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold induction is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Western Blot for β-catenin Accumulation

This method is used to qualitatively or semi-quantitatively assess the stabilization of β-catenin following treatment with this compound.

Materials:

-

HEK293T cells

-

Cell culture medium

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin (e.g., rabbit monoclonal)

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for 4-24 hours. Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Analyze the band intensities to determine the relative levels of β-catenin, normalizing to the loading control.

Visualizing Experimental Workflows

Figure 2: Experimental workflows for assessing Wnt pathway activation.

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications:

-

Stem Cell Research: It is used to maintain the pluripotency of embryonic stem cells and to direct the differentiation of various stem cell lineages.[1]

-

Neuroscience: this compound has been shown to be neuroprotective in various models of neuronal cell death.[6]

-

Cancer Research: As the Wnt pathway is often dysregulated in cancer, this compound is used to study the effects of Wnt signaling activation in different cancer models.

-

Drug Discovery: It serves as a positive control for high-throughput screens aimed at identifying novel modulators of the Wnt signaling pathway.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK-3 that serves as a reliable activator of the canonical Wnt/β-catenin signaling pathway. Its utility in a variety of research fields is well-documented. This technical guide provides the essential information and protocols to facilitate the effective use of this compound in the laboratory for the study and modulation of Wnt signaling. As with any bioactive small molecule, it is crucial to carefully consider the experimental context, including cell type and treatment conditions, to achieve reproducible and meaningful results.

References

- 1. Wnt Reporter Activity Assay [bio-protocol.org]

- 2. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measured Effects of Wnt3a on Proliferation of HEK293T Cells Depend on the Applied Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. SB216763 | Cell Signaling Technology [cellsignal.com]

- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

SB 216763: A Technical Guide to its Applications in Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has emerged as a critical small molecule in the field of stem cell biology. Its ability to modulate the Wnt/β-catenin signaling pathway has profound implications for the maintenance of pluripotency and the directed differentiation of stem cells into various lineages. This technical guide provides an in-depth overview of the core applications of this compound in stem cell research, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with an IC₅₀ of approximately 34.3 nM for GSK-3α.[1] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of Wnt target genes.[1][2] This mechanism is central to its effects on stem cell self-renewal and differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in various stem cell applications.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

| GSK-3α | 34.3 nM | [1] |

| GSK-3β | 34.3 nM | [3] |

Table 2: Applications of this compound in Mouse Embryonic Stem Cell (mESC) Culture

| Application | Cell Line | Concentration | Key Outcomes | Reference |

| Maintenance of Pluripotency (LIF-free) | J1 mESCs, MilliTrace Nanog GFP Reporter mESCs | 10 µM | Maintained undifferentiated state for over 2 months; Homogeneous Nanog expression. | [4][5] |

| J1 mESCs | 10, 15, 20 µM | Maintained pluripotent-like morphology. | [2][3] | |

| Induction of β-catenin Mediated-transcription | J1 mESCs | 1-20 µM | Dose-dependent increase in TOPFlash activity. | [2] |

Table 3: Applications of this compound in Stem Cell Differentiation

| Application | Starting Cell Type | Concentration | Key Outcomes | Reference |

| Neural Precursor Cell Commitment | Human Umbilical Cord Mesenchymal Stem Cells (hUC-MSCs) | Not specified in abstract | Promoted efficient neural commitment. | [6] |

| Cardiac-like Cell Differentiation | Mouse Embryonic Stem Cells (mESCs) | 10 µM (for maintenance prior to differentiation) | Differentiated into spontaneously beating cardiac-like cells. | [2][4] |

| Neuronal Differentiation | Mouse Embryonic Stem Cells (mESCs) | 10 µM (for maintenance prior to differentiation) | Differentiated into MAP2-immunoreactive neurons. | [2][4] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

This protocol is adapted from Kirby et al., 2012.[2][4]

Materials:

-

J1 mESCs (or other suitable mESC line)

-

Mouse Embryonic Fibroblasts (MEFs), mitotically inactivated

-

Gelatin (0.1% in PBS)

-

mESC medium: DMEM supplemented with 15% FBS, 1 mM sodium pyruvate, 1x non-essential amino acids, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol, and 1x penicillin/streptomycin.

-

This compound (10 mM stock in DMSO)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Plate mitotically inactivated MEFs onto the gelatin-coated plates and allow them to attach overnight.

-

The following day, aspirate the MEF medium and seed mESCs onto the MEF feeder layer at a density of 20,000-50,000 cells/well of a 6-well plate.

-

Culture the mESCs in mESC medium supplemented with 10 µM this compound. This medium is LIF-free.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Change the medium daily.

-

Passage the mESCs every 2-3 days, or when colonies become large and start to touch. To passage, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with mESC medium, gently pipette to create a single-cell suspension, and re-plate onto freshly prepared MEF feeder layers.

-

This protocol can be used to maintain mESCs in an undifferentiated state for over two months.[4]

Materials:

-

mESCs cultured with this compound

-

Alkaline Phosphatase Staining Kit (e.g., from Stemgent or similar)

-

PBS

Procedure:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells according to the manufacturer's instructions (typically with a formaldehyde-based fixative).

-

Wash the fixed cells with PBS.

-

Prepare the AP staining solution according to the kit's protocol.

-

Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes.

-

Monitor the color development. Pluripotent colonies will stain red or purple.

-

Aspirate the staining solution and wash the cells with PBS.

-

Add PBS to the wells to prevent drying and visualize the stained colonies under a microscope.

Materials:

-

mESCs cultured with this compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-Oct4 and anti-Nanog

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

PBS

Procedure:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

The following day, wash the cells three times with PBS.

-

Incubate the cells with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Add a small volume of PBS to the wells and visualize the cells using a fluorescence microscope.

Materials:

-

mESCs cultured with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for pluripotency markers (e.g., Oct4, Sox2, Nanog) and a housekeeping gene (e.g., Gapdh, β-actin)

Procedure:

-

Harvest the mESCs and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.

-

Run the qPCR reaction in a real-time PCR machine.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

This protocol is a general method to assess the differentiation potential of mESCs maintained with this compound.

Materials:

-

mESCs maintained with this compound

-

LIF-free mESC medium

-

Non-adherent petri dishes

Procedure:

-

Prepare a single-cell suspension of mESCs as described in the passaging protocol.

-

Resuspend the cells in LIF-free mESC medium.

-

Use the hanging drop method (e.g., 20 µL drops containing 400-800 cells on the lid of a petri dish) or culture the cells in non-adherent petri dishes to allow for the formation of EBs.

-

Culture the EBs for several days, changing the medium every 2 days.

-

After 4-8 days, EBs can be plated on gelatin-coated plates to allow for the outgrowth of differentiated cells from all three germ layers.

-

The differentiation into specific lineages can be further directed by adding appropriate growth factors and small molecules. For instance, cardiac differentiation can be observed by the appearance of spontaneously beating cell clusters.[2][4]

This guide provides a comprehensive overview of the use of this compound in stem cell research. For specific applications and troubleshooting, it is recommended to consult the primary literature.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycogen synthase kinase 3 (GSK3) inhibitor, SB-216763, promotes pluripotency in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]

- 6. Glycogen synthase kinase 3 (GSK3)-inhibitor SB216763 promotes the conversion of human umbilical cord mesenchymal stem cells into neural precursors in adherent culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of SB 216763: A Technical Guide

An In-depth Review of a Selective GSK-3 Inhibitor for Neurodegenerative Disease Research and Drug Development

SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a significant tool in the exploration of therapeutic strategies for a range of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.

Core Mechanism of Action: GSK-3 Inhibition

This compound exerts its neuroprotective effects primarily through the competitive inhibition of GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes, including apoptosis, inflammation, and neuronal plasticity. Dysregulation of GSK-3 activity is a common pathological feature in many neurodegenerative disorders.[1][2] this compound is an ATP-competitive inhibitor with high selectivity for both GSK-3α and GSK-3β isoforms.[3][4] Its inhibition of GSK-3 leads to the modulation of several downstream signaling pathways, most notably the canonical Wnt/β-catenin pathway.

By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[4][5] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in cell survival and neurogenesis.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Condition | Reference |

| IC50 (GSK-3α) | 34.3 nM | Cell-free assay | - | [3][6] |

| IC50 (GSK-3β) | ~34.3 nM | Cell-free assay | - | [6] |

| Ki (GSK-3) | 9 nM | - | - | [7] |

| EC50 (Glycogen Synthesis) | 3.6 µM | Human liver cells | - | [4][6] |

| Maximal Neuroprotection | 3 µM | Cerebellar granule neurons | Apoptosis induced by LY-294002 or potassium-deprivation | [6] |

| GSK-3β Inhibition | 96% at 10 µM | - | - | [6] |

| β-catenin Reporter Gene Induction | 2.5-fold at 5 µM | HEK293 cells | - | [6] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Disease/Injury Model | Dosage | Outcome | Reference |

| Rat | Intracerebroventricular Aβ infusion (AD model) | - | Corrected elevations in p-tau, caspase-3, and neuronal DNA fragmentation | [8][9] |

| Rat | Traumatic Brain Injury (TBI) | 2.5 or 5.0 mg/kg i.p. | Improved motor function, modest improvement in learning and memory | [5][10] |

| Mouse | Bleomycin-induced pulmonary inflammation and fibrosis | 20 mg/kg | Significantly prevented lung inflammation and fibrosis | [6] |

| Rat | 6-OHDA-induced Parkinson's Disease model | - | Alleviated dopaminergic neuron loss and improved motor capability | [11] |

| Mouse | Middle cerebral artery occlusion (Stroke model) | - | Reduced ischemic cerebral damage | [12] |

| Fmr1KO mice | Fragile X Syndrome model | 30 mg/kg | Attenuated audiogenic-induced seizures | [13] |

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through its influence on critical signaling pathways.

Caption: Inhibition of GSK-3 by this compound promotes neuroprotection.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Neuroprotection Assay

This protocol is based on studies assessing the protective effects of this compound against neurotoxicity.[6][12]

Caption: Workflow for assessing in vitro neuroprotection.

Methodology:

-

Cell Culture: Primary cerebellar granule neurons are isolated from postnatal day 7-8 rat pups and cultured in appropriate media.

-

Treatment: Neurons are pre-treated with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1 hour).

-

Induction of Apoptosis: Neurotoxicity is induced by adding agents like the PI3K inhibitor LY-294002 or by potassium deprivation.

-

Incubation: Cells are incubated for 24-48 hours.

-

Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT assay (measuring metabolic activity) or LDH assay (measuring membrane integrity).

-

Data Analysis: The neuroprotective effect of this compound is calculated as the percentage of viable cells in the treated group compared to the vehicle-treated control group.

In Vivo Model of Alzheimer's Disease

This protocol is based on studies using intracerebroventricular (ICV) infusion of amyloid-beta (Aβ) to model Alzheimer's disease pathology.[8][9]

Caption: Workflow for an in vivo Alzheimer's disease model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle for ICV infusion.

-

Treatment Groups: Rats are divided into at least three groups: vehicle control, Aβ peptide infusion, and Aβ peptide co-infused with this compound.

-

Infusion: Solutions are delivered continuously via an osmotic minipump for a period of 14-28 days.

-

Behavioral Assessment: Following the infusion period, cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.

-

Histological and Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue is collected. Levels of key pathological markers such as phosphorylated tau (p-tau), activated caspase-3, and neuronal DNA fragmentation are measured using techniques like Western blotting and immunohistochemistry.

Discussion and Future Directions

This compound has consistently demonstrated neuroprotective effects across a variety of preclinical models of neurodegenerative diseases. Its ability to modulate fundamental pathological processes such as apoptosis, tau hyperphosphorylation, and inflammation underscores the therapeutic potential of GSK-3 inhibition.

However, it is important to note that some studies have reported adverse effects associated with this compound, particularly in control animals, suggesting that complete suppression of GSK-3 activity may be detrimental.[8][9] This highlights the critical need for developing GSK-3 inhibitors with a therapeutic window that normalizes hyperactive GSK-3 without affecting its essential constitutive functions.

Future research should focus on:

-

Optimizing Dosing and Delivery: Establishing optimal dosing regimens and exploring novel drug delivery systems to enhance brain penetration and minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents targeting different pathological pathways.

-

Clinical Translation: While this compound itself may not be a clinical candidate, the insights gained from its use are invaluable for the development of next-generation GSK-3 inhibitors for human use.

References

- 1. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 3. rndsystems.com [rndsystems.com]

- 4. SB216763 | Cell Signaling Technology [cellsignal.com]

- 5. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]

The GSK-3 Inhibitor SB 216763: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 216763 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] With an IC50 value of 34.3 nM for both GSK-3α and GSK-3β isoforms, it serves as a critical tool in dissecting the multifaceted role of GSK-3 in cancer biology.[1][2] This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on crucial signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a comprehensive panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been extensively cataloged in the Genomics of Drug Sensitivity in Cancer (GDSC) database. The following tables summarize these findings, offering a comparative look at the compound's efficacy across various cancer types.

Table 1: IC50 Values of this compound in Hematological Malignancies [3]

| Cell Line | Cancer Type | IC50 (µM) |

| RCH-ACV | B-cell Leukemia | 5.89 |

| SIG-M5 | Acute Myeloid Leukemia | 7.46 |

| MY-M12 | Leukemia | 7.69 |

| SUP-B8 | B-cell Leukemia | 7.74 |

| JM1 | B-cell Lymphoma | 8.87 |

| MOLM-16 | Acute Myeloid Leukemia | 9.17 |

| HEL | Acute Myeloid Leukemia | 9.29 |

| SU-DHL-4 | B-cell Lymphoma | 9.53 |

| KASUMI-1 | Acute Myeloid Leukemia | 9.72 |

Table 2: IC50 Values of this compound in Solid Tumors [3]

| Cell Line | Cancer Type | Tissue | IC50 (µM) |

| RCC-ER | Kidney Renal Clear Cell Carcinoma | Kidney | 11.08 |

| NCI-H510A | Small Cell Lung Cancer | Lung | 12.80 |

| PA-1 | Ovarian Teratocarcinoma | Ovary | 16.20 |

| B-CPAP | Thyroid Carcinoma | Thyroid | 16.20 |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | Pancreas | 25.00[2] |

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting GSK-3, a key regulatory kinase in multiple signaling pathways critical for cancer cell proliferation, survival, and differentiation.

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[4][5] Nuclear β-catenin then acts as a transcriptional co-activator, modulating the expression of genes involved in cell fate and proliferation.

The NF-κB Signaling Pathway

GSK-3 has been shown to be a positive regulator of NF-κB activity, a transcription factor crucial for promoting cancer cell survival and chemoresistance. Inhibition of GSK-3 by this compound can lead to the suppression of NF-κB activity, resulting in decreased expression of anti-apoptotic proteins like Bcl-2 and XIAP.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug: SB216763 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. SB216763 | Cell Signaling Technology [cellsignal.com]

- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

SB 216763: A Technical Guide for Researchers

This guide provides an in-depth overview of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and experimental applications.

Core Chemical Properties

This compound is a cell-permeable maleimide compound widely used in laboratory research.[1] Its key chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 280744-09-4 | [1][2][3][4] |

| IUPAC Name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | [3][4] |

| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 371.22 g/mol | [2][3][4][5] |

| Appearance | Orange solid | |

| Purity | ≥98% | [1][2][3][4] |

| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol. | [2][4][5] |

| Storage | Store solid at room temperature or -20°C. Store solutions at -20°C for up to 3 months. Light sensitive. | [2][3][4][5] |

Mechanism of Action: GSK-3 Inhibition

This compound is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[3][4] It is equally effective at inhibiting the GSK-3α and GSK-3β isoforms.[4][6] The inhibition is highly selective, with minimal activity observed against a panel of 24 other protein kinases.[2][3][4]

GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. It is a key component of the canonical Wnt/β-catenin signaling pathway.[1][2]

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin.[2] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes in conjunction with TCF/LEF transcription factors.[2][7]

Caption: this compound inhibits GSK-3, mimicking the Wnt signaling pathway to activate gene transcription.

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities, making it a valuable tool in various research fields, including neuroscience, stem cell biology, and cancer research. Its primary function as a GSK-3 inhibitor leads to neuroprotective, anti-inflammatory, and cardioprotective effects.[3][4] It has been shown to maintain mouse embryonic stem cells (mESCs) in a pluripotent state and promote the proliferation of retinal stem cells.[1][3][8]

| Parameter | Species/Cell Line | Value | Citations |

| IC₅₀ (GSK-3α) | Human | 34.3 nM | [2][4][5][6] |

| IC₅₀ (GSK-3β) | Human | ~34.3 nM (equally effective) | [4][5][6] |

| Kᵢ (GSK-3α) | - | 9.0 nM | |

| EC₅₀ (Glycogen Synthesis) | Human Liver Cells (Chang) | 3.6 µM | [2][3][7][5] |

| Selectivity | 24 other protein kinases | IC₅₀ > 10 µM | [2][4] |

Experimental Protocols

This section details methodologies for common experiments involving this compound.

A standard workflow for treating cultured cells with this compound.

Caption: Workflow for preparing and applying this compound to cell cultures for analysis.

Methodology:

-

Stock Solution Preparation: this compound is supplied as a lyophilized powder.[2] To prepare a stock solution (e.g., 25 mM), reconstitute 5 mg of the compound in 538.8 µl of high-quality DMSO.[2] Aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[2]

-

Cell Culture: Plate and culture the desired cell line (e.g., HEK293, primary neurons) under standard conditions until they reach the appropriate confluency for the experiment.

-

Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh cell culture medium to achieve the desired final working concentration. Typical working concentrations range from 5 µM to 25 µM, with incubation times varying from 3 to 24 hours depending on the desired effect.[2] For example, to induce β-catenin-mediated transcription in HEK293 cells, a concentration of 10-20 µM is often used.[6]

-

Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) to account for any effects of the solvent.

-

Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to detect changes in protein phosphorylation (e.g., β-catenin, GSK-3β Ser9), quantitative PCR for gene expression analysis, or reporter gene assays.[2][9][10]

This protocol describes a method to measure the kinase activity of GSK-3 in the presence of this compound using a peptide substrate.[5]

Materials:

-

Recombinant human GSK-3α

-

GS-2 peptide substrate (a peptide sequence from glycogen synthase)

-

Assay buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% glycerol, 0.01% Tween-20)

-

[³³P]γ-ATP

-

This compound at various concentrations

Procedure:

-

Prepare a reaction mixture containing the GSK-3α enzyme (final concentration ~1 nM) and the GS-2 peptide substrate (~28 µM) in the assay buffer.

-

Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration 10%) to the reaction mixture.

-

Initiate the kinase reaction by adding [³³P]γ-ATP (final ATP concentration 10 µM).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and separate the phosphorylated peptide from the free [³³P]γ-ATP using a suitable method (e.g., phosphocellulose paper binding and washing).

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value by plotting the data.

This technical guide provides a comprehensive starting point for researchers working with this compound. For specific applications, further optimization of concentrations and incubation times may be necessary. Always refer to the batch-specific data provided by the supplier for the most accurate molecular weight and purity information.

References

- 1. stemcell.com [stemcell.com]

- 2. SB216763 | Cell Signaling Technology [cellsignal.com]

- 3. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]

- 4. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]

SB 216763: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 216763 is a potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes detailed information on its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, bipolar disorder, and cancer.[2] This has rendered GSK-3 an attractive therapeutic target for drug discovery.

This compound, chemically known as 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, emerged from early drug discovery efforts as a potent and selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[2] Its discovery has provided a valuable chemical tool to probe the physiological and pathological roles of GSK-3 and has served as a scaffold for the development of other GSK-3 inhibitors.

Discovery and Synthesis

This compound was developed by GlaxoSmithKline as part of a program to identify small molecule inhibitors of GSK-3.[2] While the original synthesis protocol is not publicly detailed, the synthesis of its radiolabeled analogue, [11C]SB-216763, for use in positron emission tomography (PET) imaging, has been described. The general synthetic strategy involves the preparation of a maleic anhydride intermediate followed by its conversion to the corresponding maleimide.[3] A novel one-pot, two-step synthesis for [11C]SB-216763 has been developed from a 2,4-dimethoxybenzyl-protected maleimide precursor to overcome challenges in the initial radiosyntheses.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GSK-3. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. A key signaling pathway regulated by GSK-3 is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes.[5]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]

- 3. The first synthesis of [(11)C]SB-216763, a new potential PET agent for imaging of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes: SB 216763 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB 216763 is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor, targeting both GSK-3α and GSK-3β isoforms with high potency (IC₅₀ ≈ 34.3 nM).[1][3][4][5] The primary mechanism of action involves the inhibition of GSK-3, a key negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[6][7][8] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) mediated gene transcription.[1][3][7] This activation of the Wnt pathway makes this compound a valuable tool for a wide range of applications in cell culture, including stem cell research, neuroscience, and cancer biology.[4][6][9]

Mechanism of Action: Wnt/β-Catenin Pathway Activation

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound blocks the kinase activity of GSK-3, disabling this complex. Consequently, β-catenin is stabilized, accumulates, and initiates the transcription of Wnt target genes, which are involved in processes like proliferation, differentiation, and cell fate determination.[7][8][10]

Quantitative Data Summary

The effective concentration of this compound varies significantly depending on the cell type and desired biological outcome. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell Type / System | Application | Reference |

| IC₅₀ | 34.3 nM | Cell-free assay (GSK-3α/β) | Kinase Inhibition | [1][3][4][5] |

| EC₅₀ | 0.2 µM | HEK293 cells | GSK-3 Inhibition | [3] |

| EC₅₀ | 3.6 µM | Human liver cells | Glycogen Synthesis | [1][3] |

| Working Conc. | 3 µM | Cerebellar granule neurons | Neuroprotection | [3] |

| Working Conc. | 5 µM | HEK293 cells | β-catenin Reporter Gene Induction | [3] |

| Working Conc. | 10 µM | Mouse Embryonic Stem Cells (mESCs) | Maintenance of Pluripotency | [5][7] |

| Working Conc. | 5 - 25 µM | General Use | Varies | [1] |

| Working Conc. | 25 - 50 µM | Pancreatic cancer cell lines | Reduction of Cell Viability | [3] |

| Incubation Time | 3 - 24 hours | General Use | Short-term Effects | [1] |

| Incubation Time | Up to 2 months | Mouse Embryonic Stem Cells (mESCs) | Long-term Pluripotency Maintenance | [4][7] |

Experimental Protocols

Preparation of Stock Solutions

This compound is typically supplied as a lyophilized powder. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Reconstitution: To prepare a high-concentration stock, for instance, 25 mM, reconstitute 5 mg of this compound (MW: 371.22 g/mol ) in 538.8 µL of DMSO.[1] For a 10 mM stock, dissolve 1 mg in 269.4 µL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C or -80°C.[2][5] Once in solution, it is recommended to use within 3-6 months to ensure potency.[1][5] For short-term storage (up to one month), -20°C is sufficient.[2]

General Protocol for Cell Culture Treatment

This protocol provides a general workflow for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental goals.

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (sterile DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-